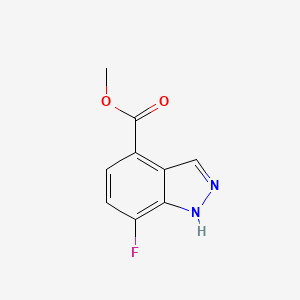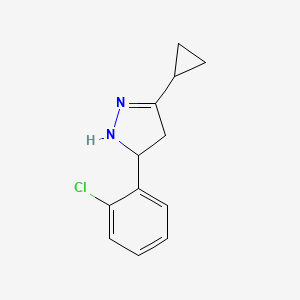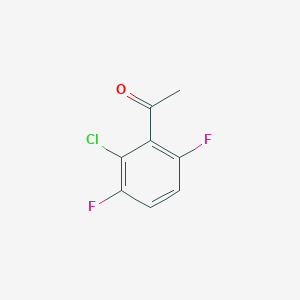
1-(2-Chloro-3,6-difluorophenyl)ethanone
Descripción general
Descripción
“1-(2-Chloro-3,6-difluorophenyl)ethanone” is a chemical compound that is used as an intermediate in organic synthesis . It has a molecular weight of 156.1294 .
Synthesis Analysis
The synthesis of this compound involves various processes. For instance, it can be produced via the asymmetric reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO). This process involves the use of large amounts of toluene as a solvent, and oxazaborolidine as the reducing agent .Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-3,6-difluorophenyl)ethanone” can be represented by the SMILES string FC1=C(C©=O)C(F)=CC=C1Cl . The InChI key for this compound is GZGJXQFBPXHWRR-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, 2′,6′-Difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′,6′-diphenylacetophenone .Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology
Research has shown that chlorinated and fluorinated compounds, similar to "1-(2-Chloro-3,6-difluorophenyl)ethanone," often act as persistent organic pollutants (POPs) and endocrine disruptors. For example, studies on DDT and its derivatives demonstrate their persistence in the environment and potential to bioaccumulate, leading to adverse effects on wildlife and human health (Burgos-Aceves et al., 2021). Similarly, the review on novel fluorinated alternatives to PFASs underscores the need for identifying less harmful substitutes due to their systemic toxicity and environmental persistence (Wang et al., 2019).
Biodegradation and Remediation
The environmental fate of chlorinated and fluorinated compounds is a critical area of research. Studies on microbial degradation pathways offer insights into bioremediation strategies for contaminated soils and waters. For instance, research on DDT-contaminated soils highlights microbial transformation as a potential method for reducing soil concentrations of persistent chemicals (Foght et al., 2001). Another study discusses the applications of redox mediators in treating organic pollutants, suggesting enzymatic approaches for the degradation of recalcitrant compounds (Husain & Husain, 2007).
Analytical and Bioanalytical Applications
The detection and analysis of chlorinated and fluorinated compounds are essential for monitoring their presence in the environment and evaluating their impact. A review on the occurrence and remediation of emerging organohalides emphasizes the development of analytical methods for identifying and quantifying these substances in environmental samples (He et al., 2021).
Propiedades
IUPAC Name |
1-(2-chloro-3,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYERFUHABAVVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3,6-difluorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



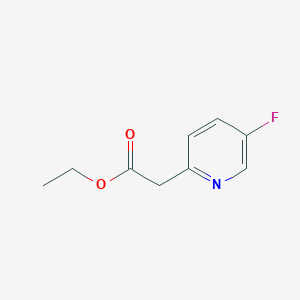
![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
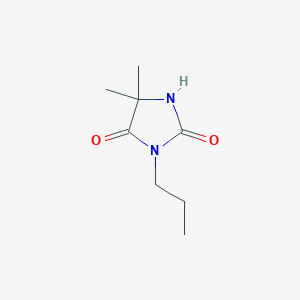
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
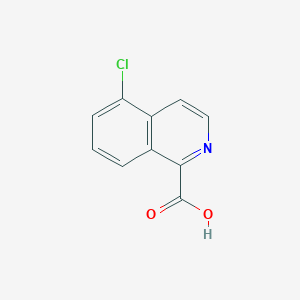
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
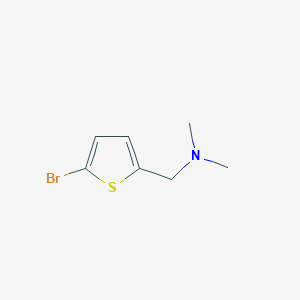
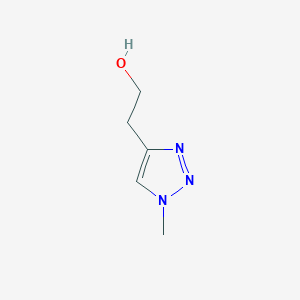
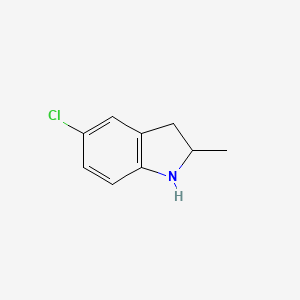
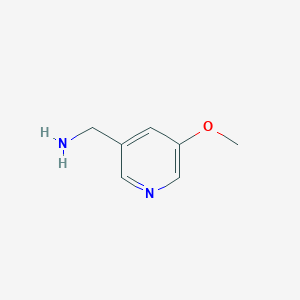
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)

